molecular formula C18H19N5O2 B6044933 N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide

カタログ番号 B6044933
分子量: 337.4 g/mol
InChIキー: TVCLAVSBBQRSMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been extensively studied in both basic and clinical research. MEK is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. PD0325901 is a potent and selective inhibitor of MEK1 and MEK2, and has been shown to have antitumor activity in preclinical studies.

作用機序

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide inhibits MEK1 and MEK2, which are upstream regulators of the MAPK signaling pathway. This pathway is activated by various growth factors and cytokines, and plays a critical role in cell proliferation, differentiation, and survival. Inhibition of MEK1/2 by N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide leads to downstream inhibition of extracellular signal-regulated kinase (ERK), which is a key mediator of the MAPK pathway.
Biochemical and physiological effects:
N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide inhibits cell proliferation and induces apoptosis (programmed cell death). N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to enhance the immune response to cancer cells.

実験室実験の利点と制限

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of MEK1/2, which allows for specific targeting of the MAPK pathway. N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to have low toxicity in preclinical studies, making it a relatively safe compound for use in animal models.
One limitation of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide. One area of interest is the identification of biomarkers that can predict response to N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide treatment in cancer patients. Another area of interest is the development of combination therapies that can enhance the antitumor activity of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide.
Other potential future directions include the investigation of N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide in other disease contexts, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new MEK inhibitors with improved pharmacokinetic properties and reduced off-target effects may provide new opportunities for therapeutic intervention.

合成法

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide can be synthesized using a multi-step process that involves the coupling of 4-amino-3-nitrobenzoic acid with 2-furoyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then coupled with 6-(dimethylamino)-2-methyl-4-pyrimidinylamine to form the final product.

科学的研究の応用

N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been extensively studied in both basic and clinical research. In preclinical studies, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been shown to have antitumor activity in a variety of cancer cell lines, including melanoma, colon, lung, breast, and pancreatic cancer. N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
In clinical trials, N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide has been evaluated as a single agent or in combination with other anticancer agents in patients with advanced solid tumors, including melanoma, breast cancer, and non-small cell lung cancer. While some studies have shown promising results, others have been less successful, highlighting the need for further research to identify the optimal patient population and treatment regimen for N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide.

特性

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-19-16(11-17(20-12)23(2)3)21-13-6-8-14(9-7-13)22-18(24)15-5-4-10-25-15/h4-11H,1-3H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCLAVSBBQRSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。